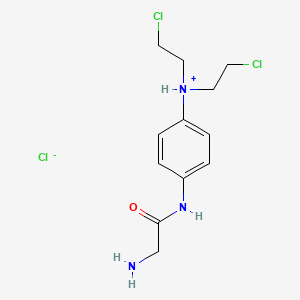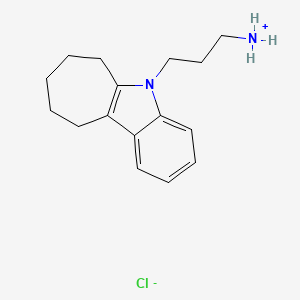
5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride is a chemical compound that belongs to the class of cyclohept(b)indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with an appropriate amine, followed by cyclization and subsequent reduction steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced cyclohept(b)indole derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8,9,10-Hexahydro-5-methylcyclohept(b)indole: Similar structure but with a methyl group instead of an aminopropyl group.
Hexahydrocannabinol: A hydrogenated derivative of tetrahydrocannabinol with similar structural features.
Uniqueness
5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropyl group allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
17901-78-9 |
|---|---|
Fórmula molecular |
C16H23ClN2 |
Peso molecular |
278.82 g/mol |
Nombre IUPAC |
3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propylazanium;chloride |
InChI |
InChI=1S/C16H22N2.ClH/c17-11-6-12-18-15-9-3-1-2-7-13(15)14-8-4-5-10-16(14)18;/h4-5,8,10H,1-3,6-7,9,11-12,17H2;1H |
Clave InChI |
CNFHWXKQUGXYRP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(CC1)N(C3=CC=CC=C23)CCC[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


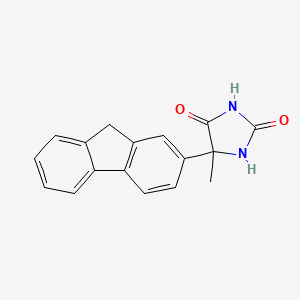
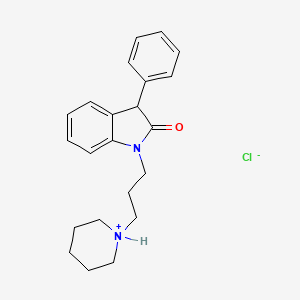


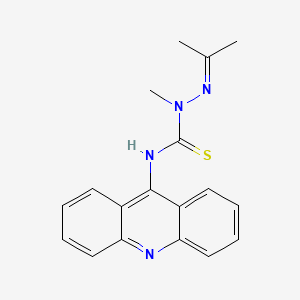
![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
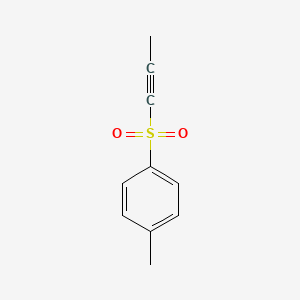


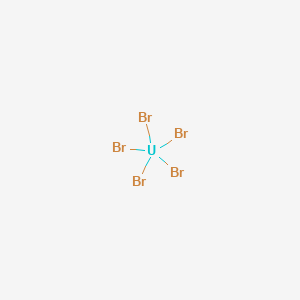
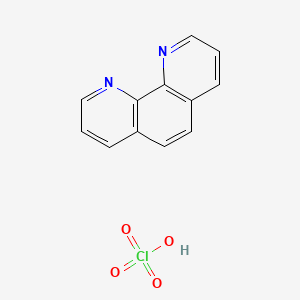
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
